1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone
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Description
1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone, also known as PPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPT is a thioanalog of ketanserin, which is a potent serotonin receptor antagonist.
Scientific Research Applications
Electrochemical Synthesis
1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone has been utilized in electrochemical synthesis. This process involves the electrochemical oxidation of similar phenylpiperazine derivatives in the presence of arylsulfinic acids, leading to the development of new phenylpiperazine derivatives through a Michael type addition reaction (Nematollahi & Amani, 2011).
Potential for Anticonvulsant Evaluation
Compounds related to 1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone have been explored for their anticonvulsant properties. A particular derivative demonstrated significant activity in maximal electroshock tests, indicating potential for anticonvulsant applications (Ahuja & Siddiqui, 2014).
Synthesis of Anti-Inflammatory and Analgesic Agents
The synthesis of various pyridazinone derivatives, including those structurally similar to 1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone, has shown potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-2 selectivity and lack of ulcerogenic and cardiovascular side effects, indicating their therapeutic potential (Sharma & Bansal, 2016).
Anticancer Activity
Research on derivatives of phenylpiperazine has shown that they can exhibit anticancer activities. Studies have focused on synthesizing compounds that hybridize with other heterocycles to enhance their biological activity against cancer cells, particularly prostate cancer cells (Demirci & Demirbas, 2019).
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c27-22(26-15-13-25(14-16-26)19-9-5-2-6-10-19)17-28-21-12-11-20(23-24-21)18-7-3-1-4-8-18/h1-12H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECNNBDJMUKCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone |
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